Cyclobutyl 2-fluorobenzyl ketone

Ring strain Conformational restriction Medicinal chemistry

Cyclobutyl 2-fluorobenzyl ketone (IUPAC: 1-cyclobutyl-2-(2-fluorophenyl)ethanone) is a synthetic cyclobutyl ketone derivative with the molecular formula C₁₂H₁₃FO, a molecular weight of 192.23 g/mol, and an InChI Key of NWRQJVWOEHLNET-UHFFFAOYSA-N. The compound is commercially available at typical purities of ≥95%.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
Cat. No. B8288550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-fluorobenzyl ketone
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CC2=CC=CC=C2F
InChIInChI=1S/C12H13FO/c13-11-7-2-1-4-10(11)8-12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2
InChIKeyNWRQJVWOEHLNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl 2-Fluorobenzyl Ketone Procurement Guide: Chemical Identity and Core Specifications


Cyclobutyl 2-fluorobenzyl ketone (IUPAC: 1-cyclobutyl-2-(2-fluorophenyl)ethanone) is a synthetic cyclobutyl ketone derivative with the molecular formula C₁₂H₁₃FO, a molecular weight of 192.23 g/mol, and an InChI Key of NWRQJVWOEHLNET-UHFFFAOYSA-N . The compound is commercially available at typical purities of ≥95% . It belongs to a class of small-molecule ketones that have been investigated as kinase inhibitor scaffolds and chemical biology probes .

Kinase inhibitor scaffold Supports lead generation with strained-ring and ortho-fluorine vectors
Conformational probe Cyclobutane ring restricts bond rotation for entropic binding studies
Metabolic soft-spot tool Ortho-fluorobenzyl group enables CYP stability benchmarking

Why Cyclobutyl 2-Fluorobenzyl Ketone Cannot Be Replaced by Common Analogs


Cyclobutyl 2-fluorobenzyl ketone carries a unique combination of a strained cyclobutyl ring and an ortho-fluorobenzyl moiety; even closely related analogs (e.g., cyclopropyl 2-fluorobenzyl ketone, cyclopentyl 2-fluorobenzyl ketone, or cyclobutyl 4-fluorobenzyl ketone) exhibit substantially different conformational preferences, metabolic liabilities, and target-binding topologies . The cyclobutane ring restricts bond rotation and imposes distinct exit vectors that are not recapitulated by cyclopropyl or cyclopentyl surrogates [1]. Ortho-fluorine substitution on the benzyl ring further modulates electron density and metabolic soft spots versus para-fluoro or unsubstituted benzyl congeners . These factors collectively prohibit straightforward drop-in replacement without re-optimization of downstream biological, physicochemical, and synthetic parameters.

Cyclobutyl ring strain & exit vectors Cyclopropyl/cyclopentyl analogs shift conformational output and binding topology
Ortho-fluorine electronic effect Para-fluoro or unsubstituted benzyl alters metabolic soft spots and electron density
Documented long-term stability Cyclopropyl 2-fluorobenzyl ketone lacks comparable vendor stability data

Quantitative Differentiation Evidence for Cyclobutyl 2-Fluorobenzyl Ketone


Strained Ring Energy Differentiates Cyclobutyl from Cyclopropyl and Cyclopentyl Analogs

The cyclobutane ring in cyclobutyl 2-fluorobenzyl ketone exhibits a ring strain energy of approximately 26.5 kcal/mol, intermediate between cyclopropane (~27.5 kcal/mol) and cyclopentane (~6.5 kcal/mol) [1]. This intermediate strain provides a balance between conformational rigidity and synthetic tractability, influencing binding entropy and metabolic stability in ways that are not achievable with cyclopropyl or cyclopentyl analogs [2].

Ring strain comparison
Class-level inference
Cyclobutane ~26.5 kcal/mol vs cyclopropane ~27.5 and cyclopentane ~6.5 kcal/mol
Intermediate strain offers conformational rigidity without excessive ring-opening risk
Gas-phase strain energies; actual binding entropy depends on target pocket
Ring strain Conformational restriction Medicinal chemistry

Ortho-Fluorine Substitution Enhances Metabolic Stability Over Unsubstituted Benzyl Analogs

The ortho-fluorine atom in cyclobutyl 2-fluorobenzyl ketone is predicted to increase the oxidative metabolic half-life (t₁/₂) by approximately 2- to 3-fold compared to the unsubstituted benzyl analog, based on established structure-metabolism relationships for fluorinated benzyl substrates [1]. This arises from fluorine's electron-withdrawing effect, which deactivates the aromatic ring toward cytochrome P450-mediated oxidation [2].

Metabolic stability shift
Class-level inference
Predicted 2–3× longer oxidative half-life vs unsubstituted benzyl analog
Supports ortho-fluoro as soft-spot reduction strategy in lead optimization
Inferred from human liver microsome SAR; direct pair not experimentally confirmed
Metabolic stability Fluorine substitution Drug design

Cyclobutyl Ketone Scaffold Demonstrates Enhanced Chemical Stability Over Cyclopropyl Ketones

Cyclobutyl ketones are less prone to acid-catalyzed ring-opening than cyclopropyl ketones due to the higher activation energy for ring scission. The target compound is expected to exhibit >95% purity retention after 12 months of storage at −20°C under inert atmosphere, based on vendor specifications and class behavior . Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9) lacks such long-term stability data in the public domain .

Chemical stability
Data to verify
>95% purity retention after 12 months at −20°C under inert atmosphere (vendor spec)
Supports long-term storage reliability for procurement planning
Cyclopropyl analog lacks public stability data; vendor recommendation only
Chemical stability Ketone reactivity Storage

Recommended Application Scenarios for Cyclobutyl 2-Fluorobenzyl Ketone Based on Evidence


Kinase Inhibitor Lead Generation in Hematological Malignancies

The compound has been proposed as a selective kinase inhibitor scaffold for acute myeloid leukemia (AML) research . Its strained cyclobutyl core and ortho-fluorobenzyl substituent may confer target selectivity and metabolic advantages (see Section 3, Evidence Items 1 and 2), making it a suitable starting point for structure-activity relationship (SAR) campaigns aimed at FLT3, JAK2, or CDK families.

Chemical Biology Probe for Conformational Restriction Studies

The intermediate ring strain and restricted bond rotation of the cyclobutane ring (see Section 3, Evidence Item 1) make this compound a valuable tool for probing entropic contributions to ligand binding. It can serve as a constrained scaffold control in studies comparing flexible alkyl ketone linkers versus cyclic constraints.

Metabolic Stability Benchmarking for Fluorinated Benzyl Series

Given the predicted 2–3× improvement in oxidative metabolic half-life conferred by the ortho-fluorine (see Section 3, Evidence Item 2), this compound can be used as a reference standard in microsomal stability assays when evaluating the impact of fluorine position (ortho vs. para vs. meta) on clearance in a cyclobutyl ketone series.

Synthetic Intermediate for Spirocyclic and Bicyclic Scaffolds

The cyclobutyl ketone moiety is amenable to photochemical Norrish-Yang cyclization to generate bicyclo[1.1.1]pentanol intermediates, enabling access to cis-1,3-difunctionalized cyclobutanes [1]. This synthetic versatility positions the compound as a key intermediate for constructing complex, three-dimensional scaffolds for fragment-based drug discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (FLT3/JAK2/CDK family studies)
Strained cyclobutyl core with ortho-fluorobenzyl vector
Target selectivity panel and metabolic soft-spot profiling
Entropic ligand-binding studies
Restricted bond rotation and intermediate ring strain
Binding entropy measurement vs flexible alkyl linkers
Microsomal stability benchmarking (ortho-fluoro effect)
Ortho-fluorobenzyl metabolic probe
Clearance comparison across fluorine positional isomers
Synthesis of cis-1,3-difunctionalized cyclobutanes
Photochemical Norrish-Yang cyclization reactivity
Access to bicyclo[1.1.1]pentanol intermediates
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